Trimethylcolchicinic acid

Description

Contextualization as a Colchicine (B1669291) Derivative in Academic Research

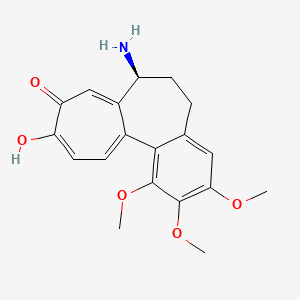

Trimethylcolchicinic acid (TMCA) is a primary derivative of colchicine, formed by the hydrolysis of the acetyl group on the B-ring of the parent compound. gla.ac.uk This structural modification, while seemingly minor, significantly alters the compound's properties and has been a focal point of research. researchgate.net The core structure of TMCA, like colchicine, features a trimethoxy-substituted A-ring and a seven-membered C-ring, which are crucial for its biological activity. ontosight.ai

The primary mechanism of action for both TMCA and colchicine involves their interaction with tubulin, a key protein in the formation of microtubules. medkoo.comtargetmol.com By binding to tubulin, these compounds inhibit its polymerization into microtubules, thereby disrupting essential cellular processes such as mitosis, cell motility, and intracellular transport. medkoo.comtargetmol.com This shared mechanism underscores the importance of TMCA in studies aimed at understanding and modulating microtubule dynamics.

Historical Perspective on this compound Investigations

The history of TMCA research is intrinsically linked to the broader investigation of colchicine and its derivatives, which dates back to the mid-20th century. Early studies focused on the synthesis of colchicine analogs to explore how structural changes would affect their biological activity, particularly their antimitotic effects. gla.ac.ukacs.org A 1953 publication in the Journal of the American Chemical Society detailed the preparation of derivatives of trimethylchicinic acid. acs.org

A significant milestone in the understanding of TMCA was the total synthesis of its racemic form by van Tamelen and Evans in the mid to late 20th century, which was a notable achievement in natural product synthesis. hebmu.edu.cn Throughout the latter half of the 20th century, research expanded to investigate the pharmacological effects of TMCA. For instance, a 1965 study compared the in-vitro effects of colchicine and TMCA on human white blood cells. nih.gov In the 1990s, research began to explore its potential in treating conditions beyond gout, such as liver fibrosis. nih.govnih.gov A phase I clinical trial in 1990 investigated the toxicity and pharmacology of TMCA in patients with advanced malignancies. nih.gov

Overview of Current Research Landscape on this compound

Contemporary research on this compound continues to build upon its historical foundation, with a primary focus on its potential as an anticancer agent and an anti-fibrotic compound. medkoo.comnih.gov Scientists are actively exploring its efficacy in various cancer cell lines and animal models, often in comparative studies with its parent compound, colchicine, and other tubulin-binding agents. nih.govontosight.ai

Recent investigations have delved into the development of novel drug delivery systems and conjugates to enhance the therapeutic index of TMCA. For example, researchers have synthesized and evaluated 90Y-DOTA-Colchicine conjugates using TMCA as a precursor for potential use in tumor imaging and radiotherapy. researchgate.net The anti-inflammatory and anti-proliferative properties of TMCA are also a subject of ongoing study, with research exploring its effects on various cellular signaling pathways. ontosight.ai

Research Findings in Detail

Table 1: In Vitro Activity of this compound

| Cell Line | Concentration | Observation | Reference |

| Mouse Lymphocytes | 1 × 10⁻⁷ M | Disruption of spindle formation and blockage of mitosis after 24 hours. | targetmol.com |

| HeLa Cells | 1 × 10⁻⁷ M | Disruption of spindle formation and blockage of mitosis after 24 hours. | targetmol.com |

Table 2: In Vivo Studies of this compound in Animal Models

| Animal Model | Condition | Key Findings | Reference |

| Mice | General | Intraperitoneal injection (0.5–2 mg/kg) produced pronounced antimitotic effects and disrupted nuclear division in bone marrow cells. | targetmol.com |

| Rat | CCl4-induced cirrhosis | Preserved and significantly reversed high affinity Ca(2+)-ATPase, gamma-glutamyl transpeptidase and alkaline phosphatase plasma membrane and serum enzyme activities. | nih.gov |

| Rat | Bile duct ligation-induced liver damage | Showed a dose-dependent prevention of the increase in serum markers of liver damage. | nih.gov |

Table 3: Comparative Effects of this compound and Colchicine

| Parameter | This compound | Colchicine | Reference |

| Effect on Leukocyte Acid Production | No inhibition | Inhibition | annualreviews.org |

| Protection against BDL-induced Cirrhosis | Better protection | Partial protection | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(7S)-7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVWPZRYDQROLU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031742 | |

| Record name | (S)-7-Amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo(a)heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3482-37-9 | |

| Record name | Trimethylcolchicinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3482-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylcolchicinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-7-Amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo(a)heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-7-amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo[a]heptalen-9(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLCOLCHICINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333BVY614O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Development of Trimethylcolchicinic Acid

Advanced Synthetic Routes to Trimethylcolchicinic Acid

The synthesis of this compound has been a subject of extensive research, evolving from classical degradation of colchicine (B1669291) to more sophisticated total synthesis approaches. Early methods relied on the hydrolysis of colchicine. gla.ac.ukiastatedigitalpress.com Saponification of colchiceine (B1669290) with a 15% hydrochloric acid solution removes the acetyl group, yielding this compound. gla.ac.uk This process involves the hydrolysis of the acetamido group to a primary amine. gla.ac.ukiastatedigitalpress.com

Later, more elegant total syntheses were developed. The Evans synthesis, for instance, represents a significant advancement, employing an AC→ABC strategy to construct the challenging tropolone (B20159) ring system. hebmu.edu.cn Van Tamelen and his team also contributed a notable synthesis of (±)-trimethylcolchicinic acid. hebmu.edu.cn These total syntheses provide access to not only the natural enantiomer but also its racemic form, which is crucial for comparative biological studies. hebmu.edu.cn

A common precursor in several synthetic routes is purpurogallin, a readily available starting material. hebmu.edu.cn The majority of other syntheses commence from a symmetric C5-substituted pyrogallol (B1678534) trimethyl ether. hebmu.edu.cn One synthetic pathway involves the hydrolysis of colchicine to this compound, which is then remethylated using (trimethylsilyl)diazomethane to produce an isomeric mixture of deacetylcolchicine and deacetylisocolchicine. acs.org

Synthesis and Characterization of Novel this compound Derivatives for Research

The functional groups of this compound, particularly the amino and hydroxyl moieties, provide convenient handles for chemical modification, enabling the synthesis of a wide array of derivatives for research applications.

Exploration of Colchicine-Based Precursors

Colchicine itself is the primary precursor for generating this compound and its subsequent derivatives. ontosight.ai The process typically begins with the hydrolysis of colchicine to form colchiceine, which is then further hydrolyzed to this compound. gla.ac.uk This core structure is then utilized to create a variety of analogues. For example, N-Deacetylcolchiceine is another name for this compound. ontosight.ai Other derivatives that have been synthesized and studied include Desacetylcolchiceine. ontosight.ai The ethyl ether derivative of this compound has also been synthesized, starting from colchicine or its simpler derivatives through multi-step reactions. ontosight.ai

Derivatization Strategies for Enhanced Research Utility (e.g., Radiolabeling, Conjugation)

To enhance the utility of this compound in research, particularly in molecular imaging and targeted therapy, various derivatization strategies have been employed. These include radiolabeling and conjugation to other molecules.

Radiolabeling:

Radiolabeled derivatives of this compound are valuable tools for in vivo imaging and biodistribution studies. nih.gov this compound has been used as a precursor to prepare iminodiacetic acid and dithiocarbamate (B8719985) derivatives, which were then successfully radiolabeled with technetium-99m (⁹⁹mTc) using [⁹⁹mTc(CO)₃(H₂O)₃]⁺ and [⁹⁹mTc≡N]²⁺ cores. nih.gov The resulting radiolabeled complexes showed high radiochemical yields (>98%). nih.gov

Another approach involved conjugating this compound with ethylenedicysteine (B1671645) (EC) and subsequent labeling with ⁹⁹mTc. nih.gov This ⁹⁹mTc-EC-COL conjugate demonstrated potential for visualizing tumors. nih.gov Similarly, conjugation with diethylenetriaminepentaacetic acid (DTPA) has been used to create a ligand that can be labeled with ⁹⁹mTc. researchgate.net

Conjugation:

Conjugation of this compound to targeting moieties or chelating agents enhances its specificity and functionality. For instance, it has been conjugated to the isothiocyanato derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and subsequently radiolabeled with yttrium-90 (B1217062) (⁹⁰Y), a therapeutic radioisotope. researchgate.net This conjugate was developed as a potential tumor-targeted radiotherapeutic agent. researchgate.net

Furthermore, to create a hepatocyte-targeted delivery system, this compound was derivatized and conjugated to asialoglycoprotein (ASOR). acs.org This involved a multi-step synthesis to introduce a linker suitable for attachment to the protein. acs.org

Isomeric Compounds and Stereochemical Investigations of this compound Analogues

The stereochemistry of colchicine and its analogues is crucial for their biological activity. This compound possesses a chiral center at the C7 position, leading to the existence of stereoisomers. nih.gov The natural configuration is (S). medkoo.com

Investigations into the isomers of this compound derivatives have been a key area of research. When this compound is remethylated, it can form an intractable mixture of deacetylcolchicine and deacetylisocolchicine. acs.org These isomers can be separated chromatographically after acylation. acs.org The structural assignment of these isomers is often accomplished using ¹H-NMR spectroscopy, where the chemical shift of the H-8 proton can distinguish between the colchicine and isocolchicine (B1215398) forms. acs.org

The stereochemistry of the tropolone ring system and the atropisomerism arising from restricted rotation around the biaryl axis have also been subjects of study in the broader context of colchicine chemistry. hebmu.edu.cn The correct stereochemical descriptor of the chiral axis was a topic of discussion and correction in the scientific literature. hebmu.edu.cn

Molecular and Cellular Mechanisms of Action of Trimethylcolchicinic Acid

Interactions with Microtubule Dynamics and Tubulin Polymerization Inhibition

The principal mechanism of action of trimethylcolchicinic acid involves its interference with the dynamic nature of microtubules, essential components of the cytoskeleton. This disruption is achieved through the direct inhibition of tubulin polymerization.

Specific Binding Characteristics to Tubulin Subunits

This compound, like its parent compound colchicine (B1669291), binds to tubulin, the protein subunit of microtubules. While detailed crystallographic data on the precise binding site of this compound on tubulin subunits is not extensively available, studies on related colchicinoids indicate that the binding occurs at the interface between the α- and β-tubulin subunits, preventing the curved tubulin dimer from adopting a straight conformation necessary for microtubule assembly.

Research has demonstrated the binding affinity of this compound to different tubulin isotypes. A study comparing its binding to chicken erythrocyte tubulin (CeTb) and bovine brain tubulin (BTb) provides insight into its interaction. The apparent dissociation constants (Kd (app)) were determined, indicating a differential affinity for these tubulin types.

Interactive Data Table: Binding Affinity of this compound to Tubulin Isotypes

| Compound | Tubulin Isotype | % Inhibition | Kd (app) (µM) |

|---|---|---|---|

| This compound | BTb | 22 | 16 |

| This compound | CeTb | 24 | 54 |

This data suggests that while this compound inhibits the binding of a fluorescent probe to a similar extent in both tubulin isotypes, its apparent dissociation constant is significantly higher for chicken erythrocyte tubulin, indicating weaker binding compared to bovine brain tubulin.

Comparative Analysis of Microtubule Disruption with Colchicine

While both this compound and colchicine disrupt microtubule dynamics, the specifics of their comparative efficacy in microtubule disruption are not extensively detailed in recent literature. An early study from 1965 compared the effects of both compounds on human white blood cells in vitro, suggesting similar but not identical biological activities. However, a direct, modern comparative analysis of their impact on microtubule polymerization kinetics and the resulting cellular consequences is an area requiring further investigation.

Regulation of Cell Cycle Progression and Apoptotic Pathways by this compound

By disrupting microtubule formation, this compound profoundly impacts cell division, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). The mitotic spindle, a structure composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.

Prolonged arrest at this checkpoint can trigger apoptotic pathways. While the specific signaling cascades activated by this compound-induced apoptosis are not fully elucidated, studies on colchicine and other microtubule-targeting agents suggest the involvement of the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to cell death nih.gov. The activation of the p38 signaling pathway has also been implicated in colchicine-induced apoptosis nih.gov.

Modulation of Cytoskeletal Functions by this compound

The cytoskeleton is a dynamic network of interlinking protein filaments, including microtubules, actin filaments, and intermediate filaments. While the primary target of this compound is the microtubule network, the disruption of this major cytoskeletal component can have secondary effects on the organization and function of other cytoskeletal elements.

Studies on colchicine have shown that microtubule depolymerization can lead to changes in actin filament organization, including an increase in the formation of stress fibers nih.gov. The intricate crosstalk between different cytoskeletal systems suggests that the effects of this compound may extend beyond microtubules, influencing cellular processes such as cell motility, adhesion, and morphology, which are dependent on the coordinated function of the entire cytoskeleton. However, direct studies on the effects of this compound on actin and intermediate filaments are limited.

Investigating Non-Tubulin Mediated Biological Actions of this compound

Beyond its well-established role as a tubulin-binding agent, evidence suggests that this compound may exert biological effects through mechanisms independent of microtubule disruption.

Effects on Extracellular Matrix Degradation Pathways

A significant non-tubulin mediated action of this compound appears to be its influence on the extracellular matrix (ECM), the complex network of proteins and other molecules that surrounds and supports cells. Research has shown that this compound can increase the degradation of Matrigel, a basement membrane matrix extract, in liver homogenates nih.gov. This effect is associated with an increase in plasminogen activator activity, suggesting a role in modulating ECM remodeling nih.gov.

This finding is particularly noteworthy as it distinguishes the action of this compound from that of colchicine, with the study's authors noting that the observed effects on liver fibrosis and cholestasis might be linked to this increased degradative capacity, a mechanism potentially independent of its tubulin-binding properties nih.gov. The modulation of the ECM has significant implications for various physiological and pathological processes, including tissue repair and the progression of fibrotic diseases.

Influence on Plasminogen Activator Activity

Impact on Immune Cell Enzyme Markers and Function

The study compared various effects of the two compounds on leukocytes, which are central to the immune response. nih.gov Key functions of these cells include phagocytosis (the engulfing of foreign particles) and their response to inflammatory stimuli. While the full details and quantitative data from this specific study are not extensively available, it highlights that the biological activity of this compound on these immune cells was a subject of scientific inquiry.

For context, the parent compound, colchicine, is known to affect immune cell functions by inhibiting microtubule polymerization, which is essential for processes like cell division, migration, and the release of inflammatory mediators. It has been observed to modulate the function of various immune cells, including neutrophils and lymphocytes. However, it is crucial to note that this compound may not share all the same mechanisms or potencies as colchicine.

Due to the lack of specific research data, a detailed interactive data table on the effects of this compound on immune cell enzyme markers and function cannot be generated at this time. Further investigation is required to elucidate the precise molecular interactions and functional consequences of this compound on the diverse populations of immune cells and their enzymatic activities.

Pharmacological Research of Trimethylcolchicinic Acid in Experimental Systems

In Vitro Pharmacological Profiling of Trimethylcolchicinic Acid

In vitro studies provide a foundational understanding of a compound's biological activity at the cellular level. Research on this compound and its related compounds has focused on its effects on cancer cell lines and other specific cell populations.

The anti-proliferative activity of colchicine (B1669291) and its analogues has been evaluated across a range of human cancer cell lines. nih.govnih.gov While specific IC₅₀ values for this compound across a wide panel of cell lines are not extensively detailed in the available literature, studies on closely related colchicinoids demonstrate potent cytotoxic properties by interfering with microtubule formation, leading to the inhibition of cell mitosis. researchgate.netnih.gov

Research on various colchicine derivatives has shown significant cytotoxic activity against multiple cancer cell lines. nih.govfrontiersin.orgnih.gov For instance, certain derivatives exhibit potent activity in the nanomolar range against human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (LoVo) cell lines. nih.gov One study on 10-alkylthiocolchicines reported more potent cytotoxic activity against the SKOV-3 ovarian cancer cell line than the conventional anticancer drug doxorubicin. nih.gov These findings on related compounds underscore the potential of the colchicine scaffold in developing anti-proliferative agents.

| Compound | Cell Line | IC₅₀ Value |

|---|---|---|

| Colchicine Analogue (20) | HepG-2 (Liver Cancer) | 1.78 µM |

| Colchicine Analogue (20) | HCT-116 (Colon Cancer) | 2.61 µM |

| Colchicine Analogue (20) | MCF-7 (Breast Cancer) | 4.52 µM |

| Colchicine | HepG-2 (Liver Cancer) | 7.40 µM |

| Colchicine | HCT-116 (Colon Cancer) | 9.32 µM |

| Colchicine | MCF-7 (Breast Cancer) | 10.41 µM |

| 10-Alkylthiocolchicine (2) | SKOV-3 (Ovarian Cancer) | 4.3 nM (72h) |

| 10-Alkylthiocolchicine (6) | SKOV-3 (Ovarian Cancer) | 1.7 nM (72h) |

| Colchicine | SKOV-3 (Ovarian Cancer) | 3.2 nM (72h) |

| Doxorubicin | SKOV-3 (Ovarian Cancer) | 273.1 nM (72h) |

This table presents IC₅₀ values for various colchicine derivatives as examples of the anti-proliferative potential of this class of compounds. Data for this compound specifically was not available in these studies. nih.govnih.gov

The effects of this compound have been compared to its parent compound, colchicine, on specific non-cancerous cell types. An in vitro study directly compared the effects of both compounds on human white blood cells. nih.gov Further research into colchicine's effects on lymphoid cells revealed that it can induce cell death in the thymus, spleen, and bone marrow, accompanied by the cleavage of nuclear DNA. nih.gov Studies on human lymphocytes indicated that colchicine non-selectively decreased circulating helper/inducer and suppressor/cytotoxic T cells. elsevierpure.com

In the context of fibroblasts, colchicine has been shown to induce an increased synthesis of collagenase in a majority of studied human skin fibroblast strains, a response that was heterogeneous among individuals. nih.gov This same study noted that both colchicine-responsive and non-responsive fibroblasts increased their synthesis of stromelysin, while the production of gelatinase and Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) remained unaffected. nih.gov

In Vivo Pharmacological Efficacy Studies of this compound in Disease Models

In vivo studies are crucial for evaluating the systemic efficacy of a compound in a living organism. Research on this compound has extended to animal models of cancer, inflammation, and fibrosis.

The antineoplastic potential of this compound has been evaluated in a Phase I clinical study involving patients with advanced malignancies. nih.gov In this trial, a partial response was observed in a patient with lymphoma, and disease stabilization was noted in one patient with prostatic cancer and another with ovarian cancer. nih.gov While this human study provides direct evidence of TMCA's activity, research on the parent compound, colchicine, in animal models further supports the potential of this chemical family. For example, in a nude mice model with gastric cancer xenografts, colchicine treatment was associated with lower tumor volume ratios and reduced tumor growth rates compared to control mice. nih.gov The primary mechanism for this class of compounds is their antimitotic effect, which disrupts microtubule formation and halts cell division. frontiersin.org

While specific studies on the anti-inflammatory effects of this compound in experimental models are limited, the activity of its parent compound, colchicine, is well-documented and provides a strong rationale for investigation. Colchicine has been shown to exert anti-inflammatory effects in a humanized transgenic mouse model of sickle cell disease. haematologica.org In this model, treatment with colchicine led to a reduction in plasma interleukin-6 (IL-6) and serum amyloid protein. haematologica.org The mechanisms underlying colchicine's anti-inflammatory properties include the inhibition of inflammatory cytokines and inflammasomes. haematologica.org Experimental models used to test anti-inflammatory drugs often involve inducing paw edema with agents like carrageenan or formalin, or auricular edema with arachidonic acid, to measure the reduction in the inflammatory response. dergipark.org.tr

Significant research has highlighted the antifibrotic potential of this compound, particularly in the context of liver disease. A key study investigated its effects in a rat model of liver fibrosis and cholestasis induced by bile duct ligation. nih.gov In this model, which mimics prolonged biliary obstruction, administration of TMCA was found to significantly decrease liver fibrosis and cholestasis. nih.gov

| Parameter Evaluated | Observation in TMCA-Treated Rats | Reference |

|---|---|---|

| Liver Histology & Ultrastructure | Improvement observed | nih.gov |

| Collagen Content (Hydroxyproline) | Decreased | nih.gov |

| Biochemical Markers of Liver Damage | Improved | nih.gov |

| Matrigel Degradation | Increased | nih.gov |

| Plasminogen Activator Activity | Increased | nih.gov |

Investigation into the Antiangiogenic Properties of this compound Remains Largely Undocumented in Scientific Literature

Despite its classification as a colchicine analog, a class of compounds known for potential antineoplastic and antiangiogenic activities, a thorough review of available scientific literature reveals a significant lack of specific research into the antiangiogenic properties of this compound.

Colchicine, the parent compound, and numerous other synthetic analogs have been the subject of various studies investigating their ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. tandfonline.comnih.govnih.gov These compounds typically exert their effects by disrupting microtubule polymerization, a key cellular process involved in cell division, migration, and endothelial tube formation, all of which are essential for angiogenesis. nih.govnih.gov

However, searches of scholarly databases and scientific publications did not yield any specific experimental studies, in vitro or in vivo, that have directly evaluated the antiangiogenic potential of this compound. Consequently, there is no available data on its effects on key angiogenic processes such as endothelial cell proliferation, migration, and tube formation.

While this compound is known to be a colchicine analog and is noted for its potential to inhibit tubulin polymerization, this information alone does not provide specific evidence of its antiangiogenic efficacy. nih.gov The antiangiogenic activity of colchicine analogs can vary significantly based on their specific chemical structures. nih.gov Without dedicated research, it is not possible to extrapolate the antiangiogenic profile of this compound from the known properties of colchicine or other analogs.

Therefore, the investigation of the antiangiogenic properties of this compound in experimental systems represents an unexplored area of research. Future studies would be required to determine if this compound exhibits any significant antiangiogenic activity and to elucidate its potential mechanisms of action.

Preclinical Research and Translational Studies on Trimethylcolchicinic Acid

Efficacy Assessment in Advanced Preclinical Models

The evaluation of a therapeutic candidate's efficacy in advanced preclinical models that closely mimic human disease is a cornerstone of translational science. While specific efficacy studies of Trimethylcolchicinic acid in sophisticated models such as patient-derived xenografts (PDXs) or 3D organoids are not extensively documented in the available literature, its therapeutic potential has been demonstrated in several key preclinical animal and in vitro models. nih.govnih.govmdpi.com

In the realm of fibrotic diseases, TMCA has shown significant efficacy in rodent models of liver injury. One study investigated its effects on liver fibrosis and cholestasis induced by bile duct ligation in rats. The administration of TMCA was found to improve liver histology, reduce collagen content, and enhance the degradation of extracellular matrix components. nih.gov Another study using a rat model of cirrhosis induced by carbon tetrachloride (CCl4) found that TMCA, noted as being less toxic than its parent compound colchicine (B1669291), was able to preserve and significantly reverse liver damage. explorationpub.com

| Preclinical Model | Key Findings | Reference |

|---|---|---|

| Bile Duct Ligation-Induced Liver Fibrosis and Cholestasis | Improved liver histology and ultrastructure; Reduced collagen content (hydroxyproline); Increased Matrigel degradation and plasminogen activator activity. | nih.gov |

| Carbon Tetrachloride (CCl4)-Induced Cirrhosis | Preserved and reversed damage to plasma membrane enzymes (Ca2+-ATPase, γ-glutamyl transpeptidase, alkaline phosphatase); Preserved hepatic glycogen (B147801) content. | explorationpub.com |

In other models, TMCA has demonstrated effects on cellular processes relevant to disease. For instance, in a study using cultured human alveolar epithelial cells, TMCA was shown to decrease the adherence of Pneumocystis carinii, suggesting a potential role in modulating host-pathogen interactions. nih.gov Furthermore, early research on L-strain cells in tissue culture revealed that TMCA alters the synthesis and excretion of proteoglycans, key components of the extracellular matrix. nih.gov This fundamental activity, combined with its primary mechanism as an antimitotic agent, underpins its investigation for various therapeutic applications. nih.govnih.gov

Pharmacokinetic and Biodistribution Studies in Preclinical Species

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development. While comprehensive preclinical pharmacokinetic studies detailing parameters such as half-life, clearance rate, and oral bioavailability for this compound are not widely reported, significant insights have been gained from biodistribution and early clinical investigations.

Biodistribution studies are vital for determining where a compound accumulates in the body and for how long. Research utilizing radiolabeled analogs of TMCA has provided the most detailed preclinical data in this area. A key study focused on a conjugate of desacetylcolchiceine (an alternative name for TMCA) radiolabeled with Gallium-68 (68Ga). nih.govnih.gov In biodistribution studies in Swiss mice bearing fibrosarcoma tumors, the radiotracer demonstrated significant uptake in the tumor. nih.gov

While specific clearance mechanisms for TMCA are not fully elucidated in the sourced literature, distribution studies of the related compound colchicine have shown accumulation in key excretory organs such as the liver, kidneys, and intestine, suggesting these are likely routes of clearance for its derivatives. news-medical.net The blood clearance of the 68Ga-labeled TMCA conjugate was observed to be relatively rapid. nih.gov

The development of radiolabeled compounds for use in molecular imaging techniques like Positron Emission Tomography (PET) is a significant area of translational research. This compound (as desacetylcolchiceine) has been successfully used as a scaffold for creating such imaging agents. nih.gov

In one study, desacetylcolchiceine was conjugated with chelators (DOTA and NOTA) and radiolabeled with 68Ga to create two potential PET imaging tracers: 68Ga-DOTA-desacetylcolchiceine and 68Ga-NOTA-desacetylcolchiceine. The parent compound, colchicine, is a known substrate for P-glycoprotein (Pgp), a transporter protein that is a major cause of multidrug resistance (MDR) in cancer by actively pumping chemotherapy drugs out of tumor cells. The rationale was that a radiolabeled analog could be used to image Pgp activity in vivo. nih.gov

Both radiotracers showed successful tumor uptake in a fibrosarcoma mouse model. Notably, the 68Ga-NOTA-desacetylcolchiceine conjugate demonstrated faster blood clearance and lower uptake in non-target organs compared to its DOTA counterpart. These findings highlight the potential of radiolabeled TMCA derivatives as probes for the non-invasive imaging of tumors and potentially for identifying MDR status, which could be invaluable for guiding cancer therapy. nih.gov

Evaluation of Therapeutic Ratios and Drug Combinations in Preclinical Settings

The therapeutic ratio, or therapeutic index, is a quantitative measurement of a drug's relative safety, comparing the amount that causes a therapeutic effect to the amount that causes toxicity. While specific preclinical studies determining the therapeutic ratio of this compound are limited, the rationale for its development often stems from observations that it may be less toxic than colchicine. explorationpub.com

A critical strategy in modern therapeutics, particularly in oncology, is the use of combination therapies to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by using lower amounts of each agent. nih.gov Although preclinical studies on TMCA in combination regimens are scarce, research on its parent compound, colchicine, provides a strong rationale for this approach. A study in A2780 and A2780cisR (cisplatin-resistant) ovarian cancer cell lines tested binary combinations of colchicine with several platinum-based chemotherapy agents. The results showed that the sequence of administration was critical, with the strongest synergistic effects observed when colchicine was administered four hours before the platinum compound. nih.gov

| Combination | Cell Line | Administration Sequence | Observed Effect | Reference |

|---|---|---|---|---|

| Colchicine + Cisplatin (B142131) | A2780 & A2780cisR | Colchicine 4h before Cisplatin | Strongest synergistic effect (CI < 0.3) | nih.gov |

| Colchicine + Oxaliplatin | A2780 & A2780cisR | Colchicine 4h before Oxaliplatin | Synergistic effect | nih.gov |

| Colchicine + Platinum Agents | A2780cisR | Simultaneous (0h/0h) or Platinum agent first | Weak synergism to antagonism | nih.gov |

These findings suggest that mitotic inhibitors like TMCA could be potent sensitizers for other chemotherapeutic agents, providing a strong basis for future preclinical evaluations of TMCA in combination regimens.

Translational Considerations for Clinical Development

Translational research aims to bridge the gap between preclinical findings and clinical application. The data gathered on this compound provides several translational pathways for its potential clinical development.

The robust efficacy of TMCA in preclinical models of liver fibrosis presents a clear opportunity for development as an anti-fibrotic agent. nih.govexplorationpub.com Given the significant unmet need for therapies that can reverse or halt cirrhosis, these preclinical findings provide a strong justification for clinical trials in patients with advanced liver disease.

In oncology, the antimitotic mechanism of TMCA is the primary driver for its investigation. nih.gov An early Phase I clinical study in patients with advanced malignancies provided initial human data, establishing major toxicities of myelosuppression and mucositis. Importantly, this study also provided a proof-of-concept for efficacy, with a partial response observed in a lymphoma patient and disease stabilization in patients with prostate and ovarian cancer. nih.gov This early clinical signal, coupled with the preclinical rationale, supports further clinical investigation.

Furthermore, the development of radiolabeled TMCA for imaging Pgp-mediated multidrug resistance is a powerful translational tool. nih.gov Such an imaging agent could be used in future clinical trials to select patients whose tumors are likely to be resistant to standard chemotherapies, and who might therefore benefit from a Pgp-unaffected agent or a combination therapy designed to overcome this resistance mechanism. The ability to non-invasively monitor a key resistance mechanism would be a significant advance in personalized medicine.

Future clinical development will need to carefully consider the therapeutic window of TMCA, building on the toxicities identified in the initial Phase I trial to establish optimal dosing schedules, potentially in combination with other agents as suggested by preclinical data from related compounds. nih.govnih.gov

Clinical Research and Trials of Trimethylcolchicinic Acid

Phase I and Early Phase Clinical Investigations of Trimethylcolchicinic Acid in Oncology

Early clinical research on this compound in oncology centered on determining its tolerability and preliminary efficacy in patients with advanced cancers who had exhausted standard therapeutic options.

A Phase I clinical trial was conducted to evaluate this compound in patients with a range of advanced malignancies. nih.gov In this study, which involved 19 patients, the primary focus was on the pharmacological and toxicity profile of the compound. While the main outcomes were related to safety, the study also reported some evidence of anti-tumor activity. Stabilization of the disease was observed in one patient with prostatic cancer and one patient with ovarian cancer. nih.gov

The aforementioned Phase I study also included patients with hematologic cancers and provided the first indication of the potential of this compound in this setting. A partial response was noted in one patient with lymphoma. nih.gov

Further investigation into the efficacy of a salt of this compound, this compound methyl ether d-tartrate, was carried out in a study involving 71 patients with various malignant lymphomas. The findings from this study are summarized in the table below.

| Malignancy Type | Number of Patients | Partial Response (>50%) |

| Hodgkin's Disease | 37 | 11 |

| Lymphocytic Lymphoma | 22 | 2 |

| Mixed Cell Lymphoma | 2 | 1 |

| Histiocytic Lymphoma | 9 | 4 (1 complete, 3 partial) |

Clinical Explorations of this compound in Inflammatory Conditions

Parallel to the oncology investigations, the anti-inflammatory properties of this compound were clinically evaluated, particularly for a condition where its parent compound, colchicine (B1669291), is a standard treatment.

Clinical studies have explored the use of this compound as a therapeutic option for acute gout. acpjournals.org The rationale for these investigations was to identify a colchicine analogue with a potentially more favorable therapeutic index. Colchicine, while effective in managing acute gout, is associated with a high incidence of gastrointestinal side effects at therapeutic doses. acpjournals.org The research into this compound for gout aimed to separate the therapeutic anti-inflammatory effects from the toxic effects commonly seen with colchicine. acpjournals.org

Analysis of Clinical Response Durations and Patterns

Data on the duration of clinical responses to this compound are limited, with the most detailed information emerging from the study on malignant lymphomas. In this trial, the responses observed in patients treated with this compound methyl ether d-tartrate varied in duration, lasting from one to over 91 months. The median duration of response in this cohort of patients with Hodgkin's and non-Hodgkin's lymphoma was reported to be four months. Notably, responses were observed in patients whose disease had become resistant to other established chemotherapy agents, including alkylating agents, vinblastine, vincristine, and procarbazine.

Challenges and Considerations in Clinical Research of this compound

The clinical development of this compound has faced several challenges, which may have contributed to the limited number of extensive clinical trials. A significant consideration in the research of colchicine analogues is the narrow therapeutic window. The parent compound, colchicine, is known for its potential toxicity, and establishing a safe and effective therapeutic range for its derivatives is a critical and complex aspect of clinical investigation.

Furthermore, the landscape of available treatments for both cancer and gout has evolved significantly since the initial clinical studies of this compound were conducted. The emergence of targeted therapies and immunotherapies in oncology, and a wider array of anti-inflammatory agents for gout, has raised the bar for new therapeutic entrants. Any future clinical research on this compound would need to demonstrate a clear advantage over existing therapies, either in terms of efficacy or an improved safety profile. The intrinsic variability of tumor vasculature can also present challenges in quantifying the effects of antivascular agents like this compound in clinical trials. ubc.ca

Structure Activity Relationship Sar and Structural Determinants of Trimethylcolchicinic Acid Activity

Correlation Between Chemical Structure and Microtubule Binding Affinity

The binding of colchicinoids to tubulin is a highly specific interaction that leads to the disruption of microtubule dynamics, cell cycle arrest, and ultimately apoptosis. The affinity of this binding is dictated by the three-ring structure of the colchicinoid scaffold: the A-ring (trimethoxyphenyl), the B-ring, and the C-ring (tropolone).

A-Ring (Trimethoxyphenyl Moiety) : The 3,4,5-trimethoxyphenyl A-ring is a crucial pharmacophore for high-affinity tubulin binding. nih.gov This ring anchors the molecule within a hydrophobic pocket on the β-tubulin subunit. The three methoxy (B1213986) groups are essential for this interaction, with the 1- and 2-methoxy groups pointing into the binding pocket and the 3-methoxy group oriented towards the solvent. mdpi.com Modification or removal of these groups generally leads to a significant decrease in binding affinity and biological activity.

C-Ring (Tropolone Moiety) : The tropolone (B20159) C-ring is another critical element for tubulin binding. It engages in hydrogen bonding interactions with residues in the α-tubulin subunit, specifically with Thr-179 and Val-181. mdpi.com Isomerization of the C-ring, as seen in isocolchicine (B1215398) where the methoxy and carbonyl groups are swapped, results in a near-complete loss of activity, highlighting the strict stereochemical requirements for interaction with the binding site. nih.gov

B-Ring and C7 Substituent : The seven-membered B-ring connects the A and C rings and positions them correctly for optimal interaction with the tubulin heterodimer. The substituent at the C7 position plays a significant role in modulating binding affinity and potency. In trimethylcolchicinic acid, this position is occupied by a primary amino group (-NH2), resulting from the deacetylation of colchicine (B1669291). Structure-activity relationship studies on various colchicine analogs have shown that the nature of the C7 substituent is a key determinant of activity. While the acetamido group of colchicine is not strictly essential, its replacement with other functionalities can either enhance or diminish potency. For instance, replacing the acetyl group with other acyl groups can maintain or even increase activity, suggesting that acylation of the nitrogen favors potency. nih.gov Studies on deacetylcolchicine (this compound) have indicated that it retains significant tubulin polymerization inhibitory activity, with an IC50 value of 3.0 ± 0.2 µM, comparable to colchicine's 2.4 ± 0.1 µM in the same assay. sci-hub.se This demonstrates that the primary amine at C7 is well-tolerated for tubulin binding.

Influence of Substituent Modifications on Antimitotic and Cytotoxic Potency

While extensive SAR studies on derivatives of this compound itself are limited, a wealth of data on the modification of the parent compound, colchicine, provides strong predictive insights into how further substitutions would affect the antimitotic and cytotoxic potency of this compound. The primary amino group of this compound serves as a synthetic handle for such modifications.

Modifications at the C7-Amino Group: The free amino group of this compound allows for the synthesis of a wide array of N-substituted analogs. Research has shown that the size, lipophilicity, and hydrogen-bonding capacity of the C7 side chain influence cytotoxic activity.

N-Acylation : Introducing different acyl groups onto the C7-nitrogen can modulate activity. For example, N-acetoacetyl-deacetylcolchicine was found to have in vitro antitubulin activity identical to that of colchicine, indicating that this modification is well-tolerated. nih.gov

N-Formylation : The analog N-deacetyl-N-formylcolchicine exhibits potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range (32.61-100.28 nM). medchemexpress.com This suggests that even small acyl groups can confer high potency.

The table below summarizes the inhibitory concentrations (IC50) for tubulin polymerization for this compound and related C7-modified compounds, illustrating the influence of the C7 substituent.

| Compound | C7-Substituent | Tubulin Polymerization IC50 (µM) |

| Colchicine | -NHCOCH₃ | 2.4 ± 0.1 |

| This compound | -NH₂ | 3.0 ± 0.2 |

| N-Acetoacetyl-deacetylcolchicine | -NHCOCH₂COCH₃ | 2.4 ± 0.2 |

Data sourced from Hamel et al. (1990). sci-hub.senih.gov

Modifications at Other Positions: While the focus is on this compound, it is important to note that modifications on the A and C rings also drastically affect potency.

C10-Position (C-Ring) : Substituting the C10-methoxy group of the tropolone ring can have a profound impact. Introducing strong electron-withdrawing groups at this position typically destroys activity, whereas substitutions with alkylthio groups (e.g., thiocolchicine) can maintain high-affinity binding to the colchicine site. nih.govsigmaaldrich.com For instance, 10-methylthiocolchicine and 10-ethylthiocolchicine have shown potent cytotoxic activity, with IC50 values of 8 nM and 47 nM, respectively, against the SKOV-3 ovarian cancer cell line. nih.gov

Structural Insights into Differential Biological Effects (e.g., Tubulin-Dependent vs. Independent Actions)

The primary biological effect of this compound is tubulin-dependent, stemming from its ability to inhibit microtubule polymerization. This disruption of the cytoskeleton is the basis of its antimitotic action.

Tubulin-Dependent Actions: Upon binding to the colchicine site at the interface of α- and β-tubulin, this compound induces a conformational change in the tubulin dimer. mdpi.com This change prevents the straight conformation necessary for incorporation into microtubules, thereby halting their assembly. pnas.org The consequences of this action include:

Mitotic Arrest : Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

Apoptosis : Prolonged mitotic arrest triggers programmed cell death (apoptosis), which is the primary mechanism of its anticancer effect.

Tubulin-Independent Actions: While the main effects are tubulin-mediated, some evidence suggests that colchicinoids may possess tubulin-independent activities. Colchicine itself has well-documented anti-inflammatory effects, used in the treatment of gout, which are partly attributed to the inhibition of neutrophil migration and inflammasome activation. nih.gov Although less studied for this compound specifically, it is plausible that it shares some of these properties. Some reports indicate that this compound can activate the JNK/SAPK signaling pathway, which is involved in cellular responses to stress, potentially contributing to the induction of apoptosis through a mechanism that may not be solely dependent on mitotic arrest.

Computational and Biophysical Approaches in this compound SAR Studies

Modern drug discovery heavily relies on computational and biophysical methods to understand drug-target interactions at a molecular level. These approaches have been instrumental in elucidating the SAR of colchicinoids. semanticscholar.org

Computational Modeling and Docking: Molecular docking studies are used to predict the binding pose of ligands within the colchicine binding site of tubulin. nih.gov Using the crystal structure of tubulin complexed with colchicinoids (e.g., PDB ID: 4O2B), researchers can model the interaction of this compound. tandfonline.commdpi.com

Binding Pose : Docking simulations confirm that the trimethoxyphenyl A-ring fits into a hydrophobic pocket of β-tubulin, while the tropolone C-ring is positioned at the interface with α-tubulin. researchgate.net

Interaction Analysis : These models can reveal key interactions, such as potential hydrogen bonds between the C7-amino group of this compound and nearby amino acid residues or water molecules within the binding site. This helps explain why the free amine is well-tolerated compared to the bulkier acetamido group of colchicine.

Predictive SAR : By computationally modifying the structure of this compound (e.g., adding different substituents to the amino group) and calculating the predicted binding affinity, new, potentially more potent analogs can be designed before their chemical synthesis. polito.it

Biophysical Techniques: Several biophysical methods are employed to validate computational models and quantify the binding thermodynamics and kinetics.

X-ray Crystallography : This technique provides high-resolution, three-dimensional structures of colchicinoids bound to tubulin. The first crystal structure of a tubulin-colchicinoid complex was solved with N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), a derivative of this compound. mdpi.comnih.gov These structures are invaluable for understanding the precise atomic interactions that govern binding affinity and specificity.

Fluorescence Spectroscopy : This method can be used to study the binding affinity and kinetics. Changes in the intrinsic fluorescence of tubulin or the fluorescence of a ligand upon binding can be monitored to determine binding constants (Kd).

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). Studies have shown that colchicine binding is entropically driven, while the binding of some simple analogs is enthalpically favored. nih.gov

These combined computational and biophysical approaches provide a detailed molecular picture of the SAR of this compound, guiding the rational design of novel tubulin inhibitors for therapeutic applications. nih.gov

Toxicological Profiles and Safety Research of Trimethylcolchicinic Acid

Preclinical Toxicological Investigations in Animal Models

Preclinical studies in animal models have provided foundational knowledge regarding the toxicological profile of trimethylcolchicinic acid. This research has explored both its effects on specific organs and its broader systemic impacts.

Organ-Specific Toxicity Research

Research into the organ-specific toxicity of this compound has largely centered on the liver, a primary site of metabolism and potential toxicity for many xenobiotics. In a study involving rats with carbon tetrachloride-induced cirrhosis, this compound was found to have a beneficial effect. Both this compound and colchicine (B1669291) were observed to preserve and significantly reverse alterations in the activities of several liver enzymes, including high-affinity Ca(2+)-ATPase, gamma-glutamyl transpeptidase, and alkaline phosphatase in both plasma membranes and serum. acpjournals.org Furthermore, both compounds helped to restore hepatic glycogen (B147801) content. acpjournals.org These findings suggest a hepatoprotective potential for this compound in this experimental model of liver injury.

Evaluation of Systemic Toxicities

The systemic toxicity of this compound has been characterized through acute toxicity studies. In one such study, the intravenous lethal dose, 50 percent kill (LD50) in rats was determined to be 23 mg/kg. nih.gov The observable toxic effects at this dosage included behavioral changes such as somnolence (general depressed activity) and muscle weakness, as well as gastrointestinal effects like hypermotility and diarrhea. nih.gov

General toxicological classifications also provide insight into the potential systemic effects of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. nih.gov

Biomarkers and Predictive Factors for this compound Toxicity in Research

Currently, there is a lack of specific biomarkers and predictive factors for this compound toxicity that have been identified in research studies. Future research may focus on identifying molecular or physiological markers that could predict the onset or severity of adverse effects.

Advanced Analytical and Bioanalytical Methodologies for Trimethylcolchicinic Acid Research

Chromatographic and Spectroscopic Techniques for Quantification and Identification

The precise quantification and unequivocal identification of trimethylcolchicinic acid are foundational to any rigorous scientific investigation. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small organic molecules like this compound. labinsights.nl Its high resolution and sensitivity make it ideal for separating the compound from complex matrices, such as biological samples or reaction mixtures. thermofisher.commdpi-res.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. thermofisher.com In a typical RP-HPLC setup for this compound, a non-polar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. thermofisher.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The hydrophobicity of this compound allows for strong retention on the non-polar stationary phase, and its elution can be controlled by adjusting the proportion of the organic solvent in the mobile phase. thermofisher.com

The development of a stability-indicating HPLC method is crucial for assessing the purity of this compound and for monitoring its degradation over time. Such a method must be capable of separating the intact drug from any potential degradation products. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Allows for the efficient elution of the compound and separation from impurities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Detection | UV at 245 nm and 350 nm | This compound has characteristic UV absorbance maxima. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) for Structural Elucidation

For the definitive structural confirmation of this compound, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the techniques of choice.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight with high accuracy. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. rsc.org Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the compound's structure by showing how the molecule breaks apart. researchgate.net The characteristic fragmentation of the colchicinoid skeleton can be used to confirm the identity of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net Techniques such as ¹H NMR and ¹³C NMR are used to identify the different types of protons and carbons in the molecule and their chemical environments. rsc.org The reported ¹³C-NMR assignments for this compound are crucial for its unambiguous identification. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.

In Vitro Assays for Biological Activity Measurement

To understand the biological effects of this compound at the cellular level, a variety of in vitro assays are employed. These assays are essential for characterizing its mechanism of action and for quantifying its biological potency.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental for assessing the cytotoxic or cytostatic effects of this compound on cancer cells and other cell types. aatbio.comcytologicsbio.com These assays measure parameters such as metabolic activity, DNA synthesis, or cell membrane integrity to determine the number of viable cells after treatment with the compound. aatbio.com

One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . frontiersin.org In this colorimetric assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. frontiersin.org

Other commonly used assays include:

WST (Water-Soluble Tetrazolium Salt) assays: Similar to the MTT assay but the formazan product is water-soluble, simplifying the procedure.

Resazurin (B115843) assay: The blue, non-fluorescent dye resazurin is reduced by viable cells to the pink, highly fluorescent resorufin.

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

A comparative study on the effects of colchicine (B1669291) and this compound on human white blood cells in vitro has provided insights into the biological activity of this compound. nih.gov

Microtubule Polymerization and Binding Assays

The primary mechanism of action of colchicinoids is their interaction with tubulin, the protein subunit of microtubules. nih.gov Assays that measure the effect of this compound on microtubule polymerization and its binding to tubulin are therefore critical for its characterization.

Microtubule Polymerization Assays: These assays monitor the assembly of purified tubulin into microtubules in vitro. nih.govmdpi.com Polymerization can be initiated by raising the temperature and adding GTP. The extent of polymerization is typically measured by an increase in turbidity or fluorescence. nih.gov The ability of this compound to inhibit this process can be quantified by measuring the reduction in the rate and extent of polymerization. nih.gov

Tubulin Binding Assays: These assays are designed to demonstrate a direct interaction between this compound and tubulin. A common method is the competitive binding assay , where the ability of this compound to displace a fluorescently labeled colchicine analog from its binding site on tubulin is measured. researchgate.netnih.gov A decrease in fluorescence indicates that this compound is competing for the same binding site. researchgate.net The binding affinity of this compound for tubulin can be determined from these experiments. nih.gov PubChem notes that this compound binds to tubulin, leading to the inhibition of microtubule polymerization and the prevention of cell division. nih.gov

Table 2: Key In Vitro Assays for this compound's Effect on Microtubules

| Assay Type | Principle | Measured Parameter |

|---|---|---|

| Turbidimetric Polymerization Assay | Microtubule formation scatters light, increasing the turbidity of the solution. | Change in absorbance over time. nih.gov |

| Fluorescence Polymerization Assay | A fluorescent reporter incorporates into growing microtubules, increasing its fluorescence. | Change in fluorescence intensity over time. |

| Competitive Colchicine Binding Assay | Unlabeled this compound displaces a fluorescent colchicine analog from tubulin. | Decrease in fluorescence intensity. researchgate.net |

| Immunofluorescence Microscopy | Cells are treated with this compound, and the microtubule network is visualized using fluorescently labeled antibodies against tubulin. | Disruption of the microtubule cytoskeleton. |

Enzyme Activity Assays

Enzyme activity assays are laboratory methods used to measure the rate of enzymatic reactions. amsbio.comsigmaaldrich.com While the primary target of this compound is tubulin, it is important to investigate its potential effects on other enzymes to understand its full biological profile and to identify any off-target effects. bellbrooklabs.comchromakresearch.com

These assays are crucial in drug discovery for identifying and characterizing enzyme inhibitors or activators. bellbrooklabs.com The specific activity of an enzyme is dependent on factors such as pH, temperature, and substrate concentration. sigmaaldrich.com

A general workflow for an enzyme activity assay involves:

Combining the enzyme and its substrate in a buffered solution.

Adding the test compound (this compound) at various concentrations.

Monitoring the formation of the product or the depletion of the substrate over time.

The detection method depends on the specific enzyme and substrate. Common methods include spectrophotometry (measuring changes in absorbance), fluorometry (measuring changes in fluorescence), and luminescence. chromakresearch.com By performing these assays with a panel of different enzymes, researchers can determine the selectivity of this compound and gain a more comprehensive understanding of its mechanism of action.

Imaging Techniques for Biodistribution and Target Engagement Studies (e.g., Radioscintigraphy, Immunofluorescence)

Advanced imaging techniques are crucial for elucidating the in vivo behavior of therapeutic compounds, providing invaluable insights into their biodistribution, target engagement, and pharmacokinetic profiles. In the context of this compound and related colchicinoids, radioscintigraphy and immunofluorescence have emerged as powerful methodologies to visualize and quantify their physiological disposition and cellular interactions.

Radioscintigraphy for In Vivo Biodistribution

Radioscintigraphy, a non-invasive nuclear medicine technique, has been instrumental in tracking the biodistribution of colchicine and its derivatives in preclinical models. This is achieved by labeling the compound of interest with a radionuclide, which allows for its detection by a gamma camera.

Various radionuclides have been employed for labeling colchicinoids, each with distinct advantages for imaging. For instance, Carbon-14 (¹⁴C) has been used to label colchicine to study its distribution using quantitative whole-body autoradiography. This high-resolution technique has enabled the detailed visualization of ¹⁴C-colchicine uptake in tumor tissues versus normal organs, and has been pivotal in differentiating between drug-sensitive and drug-resistant tumors.

Technetium-99m (⁹⁹mTc), a gamma-emitting radionuclide, is another popular choice for labeling colchicine analogues due to its favorable imaging characteristics. Studies have demonstrated that ⁹⁹mTc-labeled colchicine derivatives can effectively accumulate in tumors, allowing for their visualization through single-photon emission computed tomography (SPECT). These studies have also provided data on the clearance pathways of these compounds, noting their excretion through the urinary and hepatobiliary systems.

More recently, Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide, has been used to label colchicine conjugates for positron emission tomography (PET) imaging. PET offers higher sensitivity and spatial resolution compared to SPECT. Research has shown that ⁶⁸Ga-labeled colchicine derivatives can effectively target and accumulate in tumors, with studies indicating maximum tumor uptake at specific time points post-injection. The clearance kinetics from the blood and uptake in non-target organs have also been characterized, providing a comprehensive in vivo profile of these radiotracers.

Table 1: Research Findings on Radioscintigraphy of Colchicinoids

| Radiolabeled Compound | Imaging Technique | Key Findings | Reference |

|---|---|---|---|

| ¹⁴C-Colchicine | Quantitative Autoradiography | Demonstrated differential uptake in drug-sensitive versus resistant neuroblastoma xenografts. | nih.gov |

| ⁹⁹mTc-Colchicine | SPECT/CT | Showed accumulation in tumors and clearance through urinary and hepatobiliary systems in mice. | mdpi.com |

| ⁹⁹mTc-Deacetylcolchicine | Planar Gamma Imaging | Successfully visualized tumors in a mouse breast cancer model with high tumor-to-muscle and tumor-to-blood ratios. | figshare.com |

| ⁶⁸Ga-DOTA-desacetylcolchiceine | PET | Achieved a maximum tumor uptake of 2.35% ± 0.39% injected dose per gram at 120 minutes post-injection in mice with fibrosarcoma. | medchemexpress.com |

| ⁶⁸Ga-NOTA-desacetylcolchiceine | PET | Showed faster blood clearance and lower uptake in non-target organs compared to ⁶⁸Ga-DOTA-desacetylcolchiceine, with a maximum tumor uptake of 1.5% ± 0.31% ID/g at 120 minutes. | medchemexpress.com |

Immunofluorescence for Cellular Target Engagement and Response

Immunofluorescence is a powerful cell imaging technique that utilizes fluorescently labeled antibodies to detect specific antigens within cells and tissues. While not typically used for the direct visualization of small molecules like this compound, it is an invaluable tool for studying the cellular consequences of drug-target engagement. By targeting proteins that are affected by the compound, researchers can gain insights into its mechanism of action and cellular response.

In the context of colchicinoids, which are known to interact with tubulin and disrupt microtubule dynamics, immunofluorescence can be employed to visualize these effects. For example, studies have used immunofluorescence to examine the impact of colchicine on the cellular distribution of specific proteins. One such study investigated the effect of colchicine on the surface expression of the Fas receptor on hepatocytes using phycoerythrin (PE)-labeled antibodies and confocal microscopy. The results indicated that colchicine treatment led to a decrease in the density of Fas receptors on the hepatocyte surface, suggesting an inhibition of microtubule-dependent protein trafficking.

Furthermore, immunohistochemistry, a related technique that often uses enzymatic or fluorescent detection, has been used to study the effects of colchicine toxicity. For instance, staining for the proliferation marker Ki67 in gastrointestinal biopsies from patients with colchicine toxicity revealed an expansion of the proliferating region, providing a cellular-level understanding of the drug's adverse effects.

These examples highlight the utility of immunofluorescence-based techniques in elucidating the downstream cellular events that occur as a result of the interaction between colchicinoids and their targets. While not a direct measure of biodistribution, this approach provides critical information on the pharmacodynamic effects of these compounds at a cellular and subcellular level.

Future Research Directions and Translational Perspectives for Trimethylcolchicinic Acid

Emerging Therapeutic Applications and Unexplored Disease Areas

While the primary focus of research on trimethylcolchicinic acid has been its potential as an anticancer agent, its mechanism of action suggests a broader therapeutic potential in various disease areas. The ability of this compound to disrupt microtubule formation and induce apoptosis could be harnessed for conditions characterized by pathological cell proliferation or inflammation.

Anticancer Potential: this compound has been investigated as a potential antineoplastic agent. A phase I study in patients with advanced malignancies demonstrated some evidence of antitumor activity, with a partial response observed in a lymphoma patient and disease stabilization in patients with prostatic and ovarian cancer nih.gov. Its role as a vascular disrupting agent (VDA) is a promising area of cancer therapy. VDAs target the established tumor vasculature, leading to a shutdown of blood supply to the tumor and subsequent necrosis.

Anti-inflammatory Properties: Given that its parent compound, colchicine (B1669291), is a well-established treatment for gout, an inflammatory arthritis, this compound may also possess anti-inflammatory properties. However, specific studies on its efficacy in inflammatory conditions are limited. Future research could explore its potential in treating a range of inflammatory diseases, including autoimmune disorders and cardiovascular conditions where inflammation plays a key role.

Unexplored Disease Areas: The unique biological activities of this compound open up possibilities for its use in other, less explored, disease contexts. These could include:

Fibrotic Diseases: Pathological fibrosis in organs such as the lungs, liver, and kidneys is characterized by excessive proliferation of fibroblasts and deposition of extracellular matrix. The antiproliferative effects of this compound could potentially mitigate this process.

Neurological Disorders: While neurotoxicity can be a concern with microtubule-targeting agents, there is potential for carefully designed derivatives or delivery systems to target pathological processes in the nervous system, such as neuroinflammation or the proliferation of glial cells in certain conditions.

Parasitic Diseases: Microtubules are also essential for the survival and replication of various parasites. The potential of this compound as an antiparasitic agent is an area that remains largely unexplored.

Development of Targeted Delivery Systems for this compound

A significant hurdle in the clinical application of potent cytotoxic agents like this compound is the potential for systemic toxicity. The development of targeted delivery systems is crucial to enhance therapeutic efficacy while minimizing off-target effects.

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles offers several advantages, including improved solubility, protection from degradation, and the potential for targeted delivery. Various nanoparticle platforms could be explored, such as:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs and can be surface-modified with targeting ligands.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the drug.

Inorganic Nanoparticles: Materials like gold nanoparticles or mesoporous silica (B1680970) nanoparticles can be functionalized for targeted drug delivery.

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach can be used to improve the pharmacokinetic properties of a drug and to target its release to specific tissues or cells. For this compound, prodrugs could be designed to be activated by enzymes that are overexpressed in the tumor microenvironment.

Antibody-Drug Conjugates (ADCs): In this approach, this compound would be chemically linked to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. This would allow for the direct delivery of the cytotoxic agent to the tumor, thereby increasing its potency and reducing systemic toxicity.

Combination Therapies and Synergistic Effects Research

Combining therapeutic agents with different mechanisms of action is a cornerstone of modern cancer therapy. This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects, and can also help to overcome drug resistance.